N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound with significant interest in medicinal chemistry and pharmacology. It is characterized by its unique structure, which incorporates a cyclopentane ring and halogenated phenyl groups, making it a potential candidate for various therapeutic applications.
The compound can be sourced through chemical suppliers and manufacturers specializing in pharmaceutical intermediates and fine chemicals. Various databases and chemical catalogs list it under different identifiers, including its CAS number, which aids in its identification and procurement.
This compound belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. Its structure indicates potential applications in drug development due to the presence of both aromatic and aliphatic components.
The synthesis of N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity.
The molecular formula for N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is . The structure features:
Key structural data include:
The compound can undergo various chemical reactions including:
Technical details regarding reaction mechanisms and conditions (e.g., temperature, pH) are essential for understanding its reactivity profile.
The mechanism of action for N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors relevant to its therapeutic applications.
Data from pharmacological studies could indicate how this compound modulates biological pathways, potentially leading to desired therapeutic effects.
Relevant data from material safety data sheets (MSDS) provide additional insights into handling precautions and potential hazards associated with the compound.
N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has potential applications in:
Research into its efficacy and safety profiles will further establish its utility in scientific applications.
The strategic disconnection of N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide reveals two primary synthons: the 1-phenylcyclopentane-1-carboxylic acid moiety and the 2-bromo-4,6-difluoroaniline unit. The cyclopentane core is constructed through intramolecular cyclization of 1,5-dihalopentanes or via Dieckmann condensation of diethyl hexanedioate derivatives, followed by decarboxylation. The phenyl substituent at the C1 position is introduced through nucleophilic addition to cyclopentanone followed by oxidation or via Friedel-Crafts acylation of benzene with cyclopentane carbonyl chloride. The stereochemical integrity at the quaternary carbon center necessitates careful selection of enantioselective catalysts or chiral auxiliaries during C-C bond formation to prevent racemization. The electron-deficient aniline component requires regioselective bromination and fluorination of aniline precursors, with protection/deprotection strategies to ensure ortho-bromo selectivity [1] [9].
The 2-bromo-4,6-difluorophenyl group serves as a versatile synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling. Optimization studies reveal that Suzuki-Miyaura coupling proceeds efficiently at 80°C using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ base in THF/H₂O (4:1), achieving >95% conversion with arylboronic acids bearing electron-neutral or electron-donating groups. For electron-deficient partners, Pd(dppf)Cl₂ demonstrates superior performance in dioxane at 90°C. Buchwald-Hartwig amination requires sterically hindered ligands (XPhos) to suppress diarylation, with primary amines coupling at 70°C in toluene (88-92% yield). The bromine's ortho-position to the amide nitrogen creates a chelation effect that accelerates transmetalation but necessitates careful ligand selection to prevent catalyst deactivation. The difluoro motif electronically activates the ring toward oxidative addition while maintaining halogen selectivity for sequential functionalization [2] [3] [5].
Table 1: Palladium-Catalyzed Reactions of Bromo-Difluorophenyl Group
Reaction Type | Catalyst System | Optimal Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | THF/H₂O 4:1, 80°C | 85-97% | Ketones, esters, nitriles |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 70°C | 78-92% | Secondary amines, aryl chlorides |
Sonogashira | PdCl₂(PPh₃)₂/CuI | iPr₂NH, 60°C | 82-90% | Alcohols, silanes |
The critical carboxamide linkage is forged through coupling of 1-phenylcyclopentane-1-carboxylic acid and 2-bromo-4,6-difluoroaniline. Acid chloride methodology generates the acyl chloride with oxalyl chloride (1.2 equiv) in DCM/DMF (99:1) at 0°C→25°C, followed by aminolysis with the aniline in pyridine/THF (1:3) to afford the amide in 85% yield. Alternatively, carbodiimide-mediated coupling with DCC (1.5 equiv) and catalytic DMAP in THF achieves 92% conversion at 25°C within 4 hours. Comparative studies reveal that steric hindrance from the quaternary carbon and ortho-bromine substituent necessitates activation: HATU outperforms HBTU with electron-deficient anilines, providing 94% isolated yield versus EDC’s 78% in DMF. Side-product analysis shows that carbodiimide routes generate <2% urea byproducts, while acid chloride methods produce trace HCl-induced dehalogenation impurities (<1%). For scale-up, the acid chloride route is preferred due to easier purification of crystalline amide products versus carbodiimide-derived N-acylurea contaminants [6] [9].
Table 2: Amidation Method Comparison for Sterically Congested Substrates
Activation Method | Reagent/Equiv | Base/Solvent | Reaction Time | Yield | Key Advantages |
---|---|---|---|---|---|
Acid Chloride | Oxalyl chloride (1.2) | Pyridine/THF | 2 h | 85% | Scalable, crystalline product |
DCC-Mediated | DCC (1.5) | None/DCM | 12 h | 78% | Mild conditions |
HATU-Mediated | HATU (1.1) | DIPEA/DMF | 30 min | 94% | Rapid, high conversion |
Mixed Anhydride | Isobutyl chloroformate (1.3) | NMM/THF | 1 h | 83% | Low epimerization risk |
The quaternary carbon in 1-phenylcyclopentane-1-carboxylic acid imposes significant stereochemical constraints during amide bond formation. Solvent polarity dramatically impacts diastereoselectivity: non-polar toluene affords 1:1 dr, while polar aprotic DMF improves to 3:1 due to enhanced solvation of the transition state. Chiral induction studies using (R)-BINOL-derived phosphoric acids (10 mol%) in MTBE achieve 85% ee via dynamic kinetic resolution of the nascent stereocenter. Lewis acid additives (Mg(OTf)₂, Sc(OTf)₃) coordinate with the carbonyl oxygen and ortho-fluorines, locking the amide bond in the s-trans conformation and enabling 92% diastereomeric excess. Temperature profiling reveals that cryogenic conditions (-40°C) favor the thermodynamically stable rotamer but increase reaction time to 48 hours. Microwave-assisted coupling at 100°C reduces the process to 15 minutes but erodes stereoselectivity to 2:1 dr, necessitating post-synthesis chiral HPLC purification [4] [6].
Scale-up beyond 100g batches introduces three critical challenges: purification bottlenecks, catalyst leaching, and regioselectivity erosion. The penultimate bromination step using NBS in CCl₄ generates succinimide byproducts requiring multiple silica gel column washes (30% product loss at >1kg scale). Switching to aqueous NaOCl/NaBr in acetic acid reduces impurities and enables extractive workup. For palladium-mediated steps, ligand decomposition (XPhos → XPhos oxide) causes Pd agglomeration, addressed by implementing flow chemistry with immobilized Pd on Al₂O₃ (turnover number > 1,000). The difluorophenyl regiochemistry is compromised under acidic conditions during cyclopentane formation, mitigated through in situ protection of the aniline with Boc₂O prior to coupling. Thermal stability studies reveal decomposition >180°C, necessitating temperature control in exothermic amidation steps. Process mass intensity (PMI) analysis shows solvent consumption contributes 85% of waste, reduced by switching from DMF to cyclopentyl methyl ether (CPME) in carbodiimide couplings [1] [4].
Table 3: Key Compounds in Synthetic Pathway
Compound Name | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
N-(2-Bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | 854417-22-4 | Target compound | C₁₈H₁₅BrF₂NO |
(2-Bromo-4,6-difluorophenyl)cyanamide | Not provided | Intermediate | C₇H₄BrF₂N₂ |
1-Phenylcyclopentane-1-carboxylic acid | Not provided | Core building block | C₁₂H₁₄O₂ |
2-Bromo-4,6-difluoroaniline | Not provided | Coupling partner | C₆H₄BrF₂N |
Table 4: Optimization Solutions for Scalability Challenges
Challenge | Lab-Scale Process | Pilot-Scale Solution | Impact |
---|---|---|---|
Bromination Purification | Silica gel chromatography | Na₂SO₃ wash/crystallization | Yield +22%, PMI -40% |
Pd Catalyst Recovery | Homogeneous Pd(PPh₃)₄ | Pd/Al₂O₃ packed bed reactor | Pd leaching <5 ppm |
Regioselectivity Control | Low-temperature reaction | Aniline Boc protection | Isomer content <0.5% |
Solvent Consumption | DMF (5 vol) | CPME (2 vol) | Waste reduction 60% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0